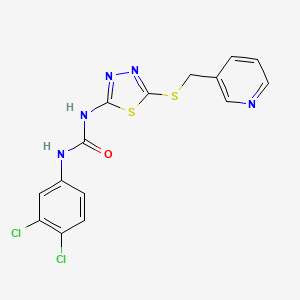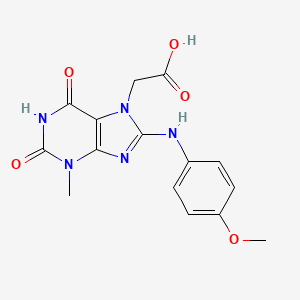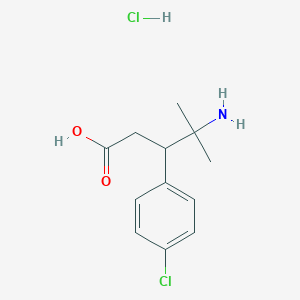![molecular formula C17H14ClN3O3 B2648030 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-90-5](/img/structure/B2648030.png)
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their significant biological properties . The Fischer indole synthesis is one method used to create indole derivatives . This process involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been synthesized for screening different pharmacological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is the preparation of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .科学的研究の応用
Crystal Engineering with Hydrogen and Halogen Bonds
Researchers have explored the structural intricacies of molecular interactions, including hydrogen and halogen bonds, within crystal engineering frameworks. The study by Saha, Nangia, and Jaskólski (2005) reveals the design of molecular tapes through O–H⋯N hydrogen bonds and C–I⋯O interactions, emphasizing the potential for utilizing these interactions in crystal design. The orthogonal arrangement of iodo⋯nitro interactions and the amide dimer tape in 4-nitrobenzamide·4-iodobenzamide showcases the structural insulation achievable in crystal structures. This work underscores the nuanced interplay between polarizable atoms like bromine and chlorine in cross-pairing interactions, providing insights into the predictable and less predictable aspects of molecular assembly (Saha, Nangia, & Jaskólski, 2005).
Reductive Chemistry of Hypoxia-Selective Cytotoxins
Palmer et al. (1995) delve into the reductive chemistry of a novel bioreductive drug, highlighting the selective toxicity towards hypoxic cells through enzymatic reduction. This study provides a foundational understanding of the electron-affinic properties of nitro groups in such molecules, revealing insights into the bioreduction processes and the cytotoxicity of the reduction products. The synthesis of chemically reduced derivatives further elucidates the potential for targeted therapeutic applications, underlining the importance of understanding the reduction chemistry in developing hypoxia-selective cytotoxins (Palmer, van Zijl, Denny, & Wilson, 1995).
Catalytic Reduction of Nitroarenes
Watanabe et al. (1984) investigate the catalytic reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst. This study illustrates the versatility of nitroarene compounds in undergoing reduction reactions, offering pathways to various chemically reduced products. The high yields and selectivity achieved in the reduction of compounds like 4-chloronitrobenzene signal the potential for efficient synthesis routes in pharmaceutical and chemical industries, highlighting the broader applications of such catalytic processes (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Synthesis and Characterization of Derivatives
The synthesis and characterization of specific benzamide derivatives, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, have been explored for their structural, spectroscopic properties, and biological activity. He et al. (2014) demonstrate the compound's anticancer potential through electrochemical measurements, DFT calculations, and MTT assay, indicating a promising avenue for the development of antitumor agents. This research underscores the significance of molecular design and synthesis in advancing chemotherapeutic applications, with a focus on understanding the structure-property relationships for targeted efficacy (He, Yang, Hou, Teng, & Wang, 2014).
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
特性
IUPAC Name |
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-13-7-11(2-5-15(13)20-10)9-19-17(22)12-3-4-14(18)16(8-12)21(23)24/h2-8,20H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFWXRMNQMJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide](/img/structure/B2647947.png)
![2-ethoxy-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2647948.png)

![4-(4-fluorophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2647950.png)



![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2647958.png)




![2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B2647969.png)
